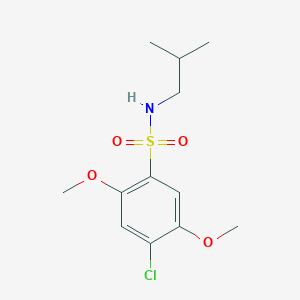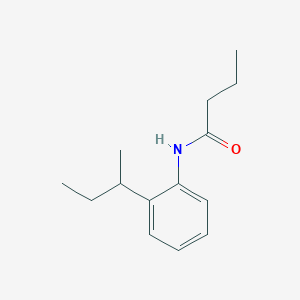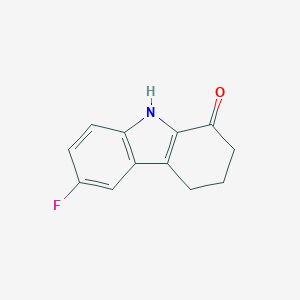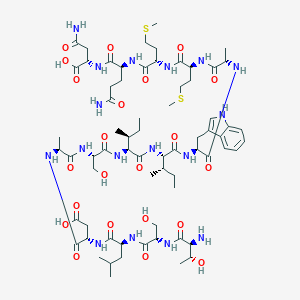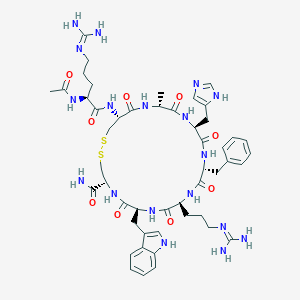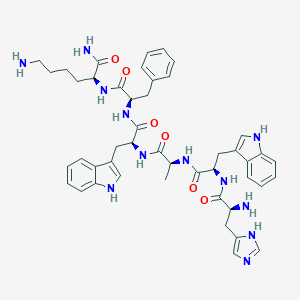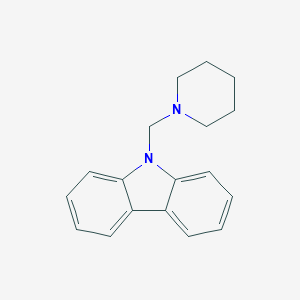
9-(Piperidinomethyl)-9h-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Piperidinomethyl)-9h-carbazole (CAS# 94067-00-2) is a useful research chemical compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Natural Products
9H-carbazole, a tricyclic aromatic molecule, has shown a wide range of biological activities upon modifications. These include antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. Literature surveys have focused on its in vitro and in vivo activities, summarizing structure-activity relationships (SAR), mechanisms of action, and cytotoxicity/selectivity findings to guide the development of clinically useful agents from this template (Tsutsumi, Gündisch, & Sun, 2016).
Antimicrobial Activities
Research has utilized 9H-carbazole as a precursor for new heterocyclic derivatives with promising antimicrobial agents. The synthesized compounds from 9H-carbazole have been tested and evaluated for their antimicrobial properties, indicating potential in this area (Salih, Salimon, & Yousif, 2016).
Anticancer Research
Several derivatives of 9H-carbazole have demonstrated cytotoxic and anticancer activities. Studies investigating these derivatives against cancer cell lines have found significant inhibitory activity, highlighting their potential in cancer therapy (Caruso et al., 2012).
Bacterial Biotransformation
Research into the bacterial biotransformation of 9H-carbazole derivatives has provided insights into their pharmacological applications. This includes the analysis of the bacterial transformation of different derivatives, identifying primary oxidation products and other metabolites (Waldau et al., 2009).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of 9H-carbazole derivatives, exploring their biological activities. This includes the development of new methods for synthesizing these compounds, assessing their properties, and evaluating their potential applications in areas such as antimicrobial and anticancer research (Sharma, Kumar, & Pathak, 2014).
Application in Organic Electronics
9-(Pyridin-3-yl)-9H-carbazole derivatives have been synthesized for use in organic electronics, specifically in green phosphorescent organic light-emitting diodes (PHOLEDs). The studies on these derivatives have shown significant improvements in device performance and efficiency (Park & Lee, 2013).
Genotoxicity and Epigenotoxicity Studies
Carbazole compounds have been evaluated for their genotoxic and epigenetic effects on cancer cells. This includes testing their intrinsic DNA damage-inducing abilities and their effects on DNA methylation. Such studies are crucial in understanding their potential as anticancer agents (Luparello et al., 2021).
Propiedades
Número CAS |
94067-00-2 |
|---|---|
Nombre del producto |
9-(Piperidinomethyl)-9h-carbazole |
Fórmula molecular |
C18H20N2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
9-(piperidin-1-ylmethyl)carbazole |
InChI |
InChI=1S/C18H20N2/c1-6-12-19(13-7-1)14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-5,8-11H,1,6-7,12-14H2 |
Clave InChI |
JEWQNMWVRJUYKL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
SMILES canónico |
C1CCN(CC1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Otros números CAS |
94067-00-2 |
Pureza |
95% |
Sinónimos |
9-(piperidinomethyl)-9h-carbazole; 94067-00-2; 9-Piperidin-1-ylmethyl-9H-carbazole; 9-(piperidin-1-ylmethyl)-9H-carbazole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)
amine](/img/structure/B515534.png)
![2-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B515540.png)
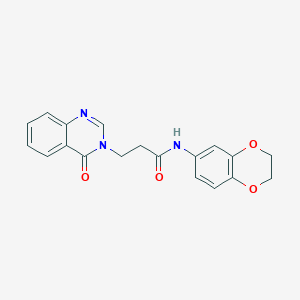
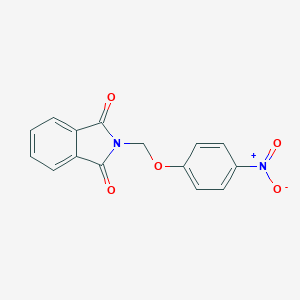
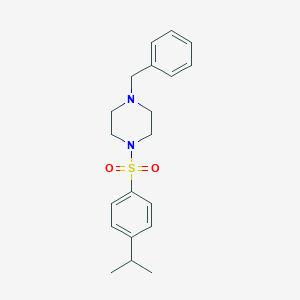
![N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B515549.png)
![3-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B515552.png)
